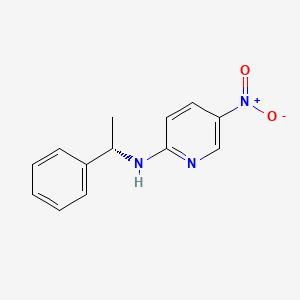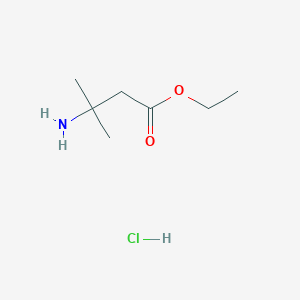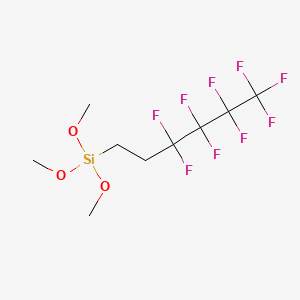
Mibefradildihydrochlorid
Übersicht
Beschreibung
Mibefradil dihydrochloride is a pharmaceutical compound that was initially developed for the treatment of hypertension and chronic angina pectoris. It is a nonselective calcium channel blocker that inhibits the influx of calcium ions across both T-type (low-voltage) and L-type (high-voltage) calcium channels of cardiac and vascular smooth muscle . This compound was marketed under the trade name Posicor but was voluntarily withdrawn from the market due to potential serious health hazards .
Wissenschaftliche Forschungsanwendungen
Mibefradildihydrochlorid wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Als Kalziumkanalblocker in verschiedenen chemischen Studien eingesetzt.
Medizin: Anfangs zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv T-Typ-Kalziumkanäle gegenüber L-Typ-Kalziumkanälen blockiert. Diese selektive Blockade reduziert den Einstrom von Kalziumionen in Herz- und glatte Gefäßmuskelzellen, was zu einer Vasodilatation und einer Verringerung des peripheren Gefäßwiderstands führt . Die Verbindung verlangsamt auch die Sinus- und AV-Knotenleitung, was zu einer leichten Senkung der Herzfrequenz und des Myokard-Sauerstoffbedarfs führt .
Wirkmechanismus
Target of Action
Mibefradil dihydrochloride primarily targets T-type and L-type calcium channels of cardiac and vascular smooth muscle . It exhibits a greater selectivity for T-type channels . These channels play a crucial role in the movement of calcium ions into the cells of the heart and blood vessels .
Mode of Action
Mibefradil dihydrochloride is a tetralol calcium channel blocking agent . It inhibits the influx of calcium ions across both the T (low-voltage) and L (high-voltage) calcium channels of cardiac and vascular smooth muscle, with a greater selectivity for T channels . This selective blockade of T-type calcium channels over L-type channels is a unique property of Mibefradil .
Biochemical Pathways
The inhibition of calcium ion influx leads to vasodilation in vascular smooth muscle, causing a decrease in peripheral vascular resistance . This results in an increase in the supply of blood and oxygen to the heart while reducing its workload
Pharmacokinetics
Mibefradil undergoes two metabolic pathways: esterase-catalyzed hydrolysis of the ester side chain (producing an alcohol metabolite) and cytochrome P450 3A4-catalyzed oxidation . The latter becomes less important during chronic dosing . The pharmacologic effect of the metabolite is approximately 10% of that of the parent Mibefradil .
Result of Action
The action of Mibefradil leads to a decrease in blood pressure due to the vasodilation in vascular smooth muscle . It also causes a slight increase in cardiac output during chronic dosing . Furthermore, it slows sinus and atrioventricular (AV) node conduction, producing a slight reduction in heart rate and a slight increase in the PR interval . These effects result in a decrease in cardiac workload and myocardial oxygen demand .
Vorbereitungsmethoden
Die Synthese von Mibefradildihydrochlorid umfasst mehrere Schritte. Der wichtigste Syntheseweg umfasst die Herstellung des Benzimidazolderivats, gefolgt von der Bildung der Tetralolstruktur. Das Endprodukt wird durch Reaktion des Zwischenprodukts mit Salzsäure erhalten, wodurch das Dihydrochloridsalz gebildet wird . Industrielle Produktionsverfahren umfassen in der Regel die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um Ausbeute und Reinheit zu maximieren .
Analyse Chemischer Reaktionen
Mibefradildihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen.
Vergleich Mit ähnlichen Verbindungen
Mibefradildihydrochlorid ist durch seine selektive Blockade von T-Typ-Kalziumkanälen einzigartig. Ähnliche Verbindungen umfassen:
Nifedipin: Blockiert in erster Linie L-Typ-Kalziumkanäle und wird zur Behandlung von Bluthochdruck und Angina eingesetzt.
Amlodipin: Ein weiterer L-Typ-Kalziumkanalblocker mit ähnlichen Anwendungen.
Diltiazem: Blockiert sowohl L-Typ- als auch T-Typ-Kalziumkanäle, aber mit geringerer Selektivität als Mibefradil. Die einzigartige Selektivität von Mibefradil für T-Typ-Kanäle unterscheidet es von diesen anderen Kalziumkanalblockern.
Eigenschaften
CAS-Nummer |
116666-63-8 |
|---|---|
Molekularformel |
C29H39ClFN3O3 |
Molekulargewicht |
532.1 g/mol |
IUPAC-Name |
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;hydrochloride |
InChI |
InChI=1S/C29H38FN3O3.ClH/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26;/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32);1H/t28-,29-;/m0./s1 |
InChI-Schlüssel |
UKGWRIXCWLUSJF-OCPPCWRMSA-N |
SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl.Cl |
Isomerische SMILES |
CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl |
Kanonische SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl |
Aussehen |
Assay:≥95%A crystalline solid |
| 116666-63-8 | |
Verwandte CAS-Nummern |
116644-53-2 (Parent) |
Synonyme |
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate; dihydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Mibefradil dihydrochloride?
A1: Mibefradil dihydrochloride primarily acts as a T-type calcium channel blocker. [] This means it inhibits the flow of calcium ions through these channels, which are involved in various cellular processes, including smooth muscle contraction and neuronal excitability.
Q2: Beyond its calcium channel blocking activity, has Mibefradil dihydrochloride shown potential in other therapeutic areas?
A3: Interestingly, Mibefradil dihydrochloride has been identified as a potential radiosensitizer for glioblastoma multiforme (GBM). [, , , ] This means it can enhance the sensitivity of tumor cells to radiation therapy. Studies indicate that Mibefradil dihydrochloride might achieve this by inhibiting DNA repair mechanisms, specifically nonhomologous end-joining (NHEJ) and homologous recombination (HR), in tumor cells. []
Q3: Are there any clinical trials investigating the use of Mibefradil dihydrochloride as a radiosensitizer?
A4: Yes, a Phase I clinical trial has been initiated to evaluate the safety and maximum tolerated dose of Mibefradil dihydrochloride when combined with hypofractionated radiation therapy in patients with recurrent GBM. [, , ]
Q4: How does Mibefradil dihydrochloride compare to other radiosensitizers in preclinical studies?
A5: Preclinical studies using a high-throughput cell-based screen have shown that Mibefradil dihydrochloride exhibits potent DSB repair inhibition and effectively radiosensitizes cancer cell lines in vitro. [] This suggests it holds promise as a potential chemo- and radiosensitizer, comparable to other agents under investigation.
Q5: Has Mibefradil dihydrochloride demonstrated any effects on cardiac tissue remodeling?
A6: Studies in dogs with induced atrial fibrillation have shown that Mibefradil dihydrochloride might reduce fibrosis in atrial myocytes. [] This finding suggests a potential role for Mibefradil dihydrochloride in mitigating adverse cardiac remodeling associated with atrial fibrillation.
Q6: What is the role of Mibefradil dihydrochloride in understanding calcium signaling in smooth muscle cells?
A7: Research using mouse vas deferens has shown that Mibefradil dihydrochloride, along with other T-type calcium channel blockers, did not significantly impact the amplitude of excitatory junction potentials or neuroeffector calcium transients. [] This suggests that T-type calcium channels might not play a major role in amplifying calcium influx through P2X receptors in this specific smooth muscle model.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


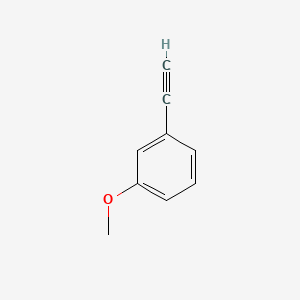
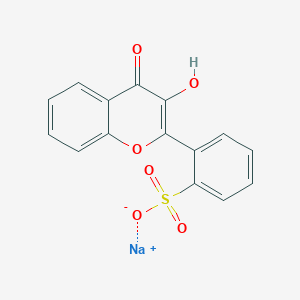


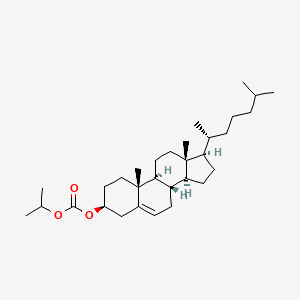
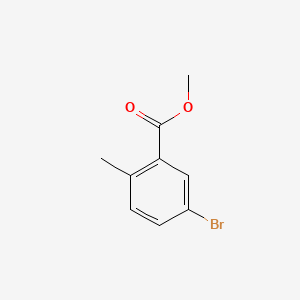


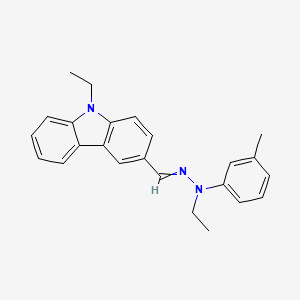
![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)
